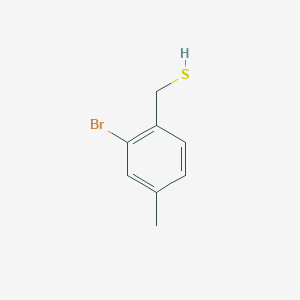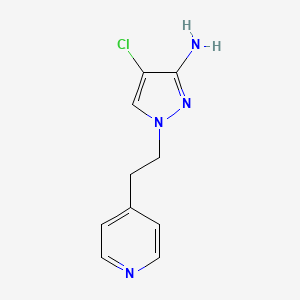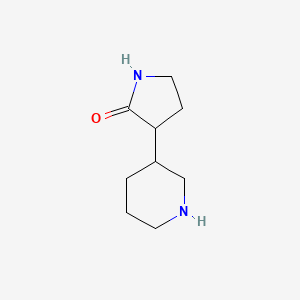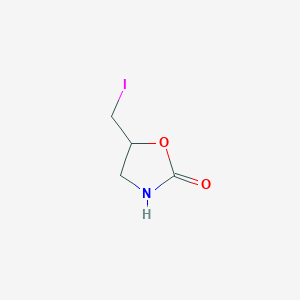
(2-Bromo-4-methylphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methylphenyl)methanethiol is an organic compound characterized by a bromine atom and a methyl group attached to a benzene ring, with a methanethiol group (-CH2SH) at the para position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methanethiol typically involves the bromination of 4-methylphenylmethanethiol. One common method is the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high selectivity and yield. For example, the continuous bromination of paracresol (4-methylphenol) can be employed to produce 2-bromo-4-methylphenol, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methanethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Substitution: Products include various substituted phenylmethanethiols.
Oxidation: Products include disulfides and sulfonic acids.
Reduction: Products include the corresponding hydrogenated phenylmethanethiol.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: It can be used in the study of enzyme mechanisms involving thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methanethiol involves its reactivity with nucleophiles and electrophiles. The bromine atom and thiol group are key functional groups that participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems, while the bromine atom can undergo substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the thiol group.
4-Methylphenylmethanethiol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylpropiophenone: Similar structure but contains a ketone group instead of a thiol group.
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(2-bromo-4-methylphenyl)methanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 |
InChI Key |
ZEVOEBQOUZUJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CS)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B13628844.png)
![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)





![tert-butyl1-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylatehydrochloride](/img/structure/B13628873.png)




